![molecular formula C15H14BrN7OS B15284034 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B15284034.png)
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties .
Preparation Methods
The synthesis of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide can be achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole moiety is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity . Additionally, the compound may interact with other molecular targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological properties.
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C14H15BrN6OS, with a molecular weight of approximately 384.28 g/mol. The structure features two triazole rings and a sulfanyl group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H15BrN6OS |
Molecular Weight | 384.28 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In particular, derivatives of triazoles have been found to possess antibacterial activity against various pathogens.
- Case Study : A study investigated the antibacterial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to our target compound showed promising inhibitory effects, suggesting potential for development as antibacterial agents .
Antifungal Activity
Triazoles are well-known for their antifungal properties, particularly in inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
- Research Findings : Compounds with similar structural features have been evaluated for their antifungal activity against strains such as Candida albicans. The results indicated that modifications on the triazole ring could enhance antifungal efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been explored. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
- Molecular Docking Studies : Molecular docking studies have shown that triazole derivatives can effectively bind to COX-1 and COX-2, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Triazoles have been investigated for their anticancer properties as well. The ability to induce apoptosis in cancer cells is a significant area of interest.
- Case Study : A study assessed the cytotoxic effects of various triazole derivatives on cancer cell lines such as HeLa and HepG2. The results suggested that certain modifications could enhance cytotoxicity, making them candidates for further development .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzyme active sites.
- Receptor Binding : Triazoles can act as ligands for various receptors involved in inflammation and cancer pathways.
Table 2: Summary of Biological Activities
Activity Type | Target Organisms/Processes | Observed Effects |
---|---|---|
Antimicrobial | S. aureus, E. coli | Inhibition of growth |
Antifungal | C. albicans | Disruption of cell membrane |
Anti-inflammatory | COX-1, COX-2 | Reduced inflammatory markers |
Anticancer | HeLa, HepG2 | Induction of apoptosis |
Properties
Molecular Formula |
C15H14BrN7OS |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14BrN7OS/c16-10-3-1-9(2-4-10)13-20-22-15(23(13)11-5-6-11)25-7-12(24)19-14-17-8-18-21-14/h1-4,8,11H,5-7H2,(H2,17,18,19,21,24) |
InChI Key |
PIJXBGKNVVBPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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